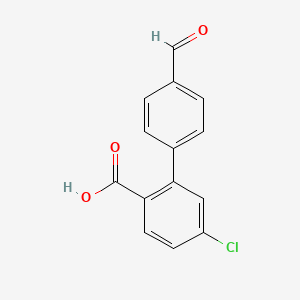

4-Chloro-2-(4-formylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

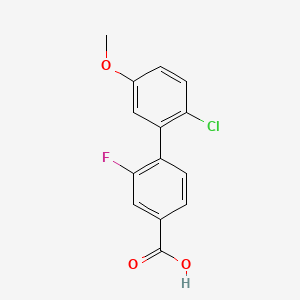

4-Chloro-2-(4-formylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261929-46-7 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-chloro-4’-formyl [1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-(4-formylphenyl)benzoic acid is 1S/C14H9ClO3/c15-11-5-6-12 (14 (17)18)13 (7-11)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Photodecomposition of Chlorobenzoic Acids

4-Chloro-2-(4-formylphenyl)benzoic acid, like other chlorobenzoic acids, can be involved in photodecomposition processes. For instance, UV irradiation of chlorobenzoic acid solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. Specifically, 4-chlorobenzoic acid has shown up to 90% conversion to benzoic acid under certain conditions (Crosby & Leitis, 1969).

Water Purification Applications

Chlorobenzoic acids, including compounds similar to 4-Chloro-2-(4-formylphenyl)benzoic acid, have been studied in the context of water purification. They can be oxidized to carbon dioxide in aerated, aqueous suspensions of TiO2 when illuminated with near UV light. This indicates potential applications in environmental remediation and water treatment technologies (Matthews, 1990).

Synthesis Applications

4-Chloro-2-(4-formylphenyl)benzoic acid is also relevant in the synthesis of other chemical compounds. For example, a study demonstrates the synthesis of 4-(4-phenylbutoxy) benzoic acid using 4-chloro-1-butanol, with 4-chloro-2-(4-formylphenyl)benzoic acid as a potential intermediate or related compound. The synthesis involved optimizing reaction conditions and achieving high product purity (Zha You-gui, 2010).

Application in Bioorthogonal Chemistry

A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution resulted in a stable product, a 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine. This showcases the potential application of similar compounds in bioorthogonal chemistry for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Environmental Degradation Studies

Studies have also focused on the environmental degradation of chlorobenzoic acids, including those structurally similar to 4-Chloro-2-(4-formylphenyl)benzoic acid. The degradation pathways of these compounds can involve mineralization and dehalogenation, which are important for understanding their environmental impact (Arensdorf & Focht, 1995).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust, to wear protective equipment, and to ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

4-chloro-2-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIDDHHIXPRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688919 |

Source

|

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-formylphenyl)benzoic acid | |

CAS RN |

1261929-46-7 |

Source

|

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)